Cas no 2803846-13-9 (1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate)

1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate is a synthetic organic compound with notable applications in chemical synthesis. This compound features a 5-bromo-2-pyrazinyl moiety, providing unique reactivity and versatility. It exhibits high purity and stability, making it an excellent choice for research and development in the pharmaceutical and agrochemical industries. Its structural complexity allows for the synthesis of diverse compounds with potential biological activity.
1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate structure
2803846-13-9 structure
商品名:1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate
CAS番号:2803846-13-9
MF:C10H14BrN3O2
メガワット:288.141061306
CID:6302306

1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • 1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate
    • tert-butyl (5-bromopyrazin-2-yl)(methyl)carbamate
    • インチ: 1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-7(11)5-13-8/h5-6H,1-4H3
    • InChIKey: JJAQNNZQUMJVNL-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N(C1=NC=C(Br)N=C1)C

じっけんとくせい

  • 密度みつど: 1.443±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 346.4±42.0 °C(Predicted)
  • 酸性度係数(pKa): 0.42±0.10(Predicted)

1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37430621-1.0g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
1.0g
$541.0 2025-03-16
Enamine
EN300-37430621-2.5g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
2.5g
$1063.0 2025-03-16
Enamine
EN300-37430621-0.05g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
0.05g
$455.0 2025-03-16
Enamine
EN300-37430621-0.25g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
0.25g
$498.0 2025-03-16
Enamine
EN300-37430621-10.0g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
10.0g
$2331.0 2025-03-16
Enamine
EN300-37430621-5.0g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
5.0g
$1572.0 2025-03-16
Enamine
EN300-37430621-0.1g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
0.1g
$476.0 2025-03-16
Enamine
EN300-37430621-0.5g
tert-butyl N-(5-bromopyrazin-2-yl)-N-methylcarbamate
2803846-13-9 95.0%
0.5g
$520.0 2025-03-16

1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate 関連文献

1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamateに関する追加情報

Introduction to 1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate (CAS No. 2803846-13-9)

1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique chemical structure and its CAS number 2803846-13-9, represents a promising candidate for further exploration in drug discovery and molecular medicine. The molecular framework of this compound incorporates several key functional groups, including a dimethyl tert-butyl group, a bromo-substituted pyrazine ring, and a methylcarbamate moiety, which collectively contribute to its distinct chemical properties and potential biological activities.

The dimethyl tert-butyl group at the 1,1-position enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially facilitating its absorption across biological membranes. This feature is particularly important in pharmaceutical applications, where membrane permeability often dictates the bioavailability of a drug. The presence of the bromo-substituted pyrazine ring adds another layer of complexity to the compound’s reactivity and interaction with biological targets. Pyrazine derivatives are well-documented for their role in various pharmacological pathways, including antiviral, antibacterial, and anticancer activities. The bromine atom, in particular, can serve as a handle for further chemical modifications or as a recognition element for binding to specific biological receptors.

The methylcarbamate moiety is another critical component of this compound, contributing to its potential as an intermediate in the synthesis of more complex pharmacophores. Carbamate groups are known for their versatility in medicinal chemistry, often serving as pharmacological tools due to their ability to form hydrogen bonds and interact with various enzymatic and receptor systems. The combination of these structural elements—dimethyl tert-butyl group, bromo-substituted pyrazine ring, and methylcarbamate moiety—makes 1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate a multifaceted compound with broad applications in synthetic chemistry and drug development.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. The pyrazine scaffold, in particular, has been extensively studied for its role in medicinal chemistry due to its prevalence in bioactive molecules. Researchers have leveraged the unique electronic properties of pyrazine derivatives to design compounds with targeted biological activities. For instance, studies have shown that brominated pyrazines can exhibit potent inhibitory effects on certain kinases and other enzymes involved in cancer progression. The introduction of bromine atoms into these systems often enhances binding affinity and selectivity, making them attractive candidates for further optimization.

The synthesis of 1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The preparation typically begins with the functionalization of a pyrazine precursor, followed by bromination at the desired position. Subsequent steps involve the introduction of the carbamate group and the tert-butyl substituent. Each step must be meticulously optimized to minimize side reactions and byproduct formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, which is crucial for their application in pharmaceutical research.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The modular nature of its structure allows chemists to systematically modify different parts of the molecule while retaining key pharmacological properties. For example, replacing the carbamate group with other functional moieties could alter its solubility or metabolic stability without significantly affecting its core biological activity. Similarly, variations in the position or type of substitution on the pyrazine ring could fine-tune its interaction with biological targets.

Recent studies have begun to explore the pharmacological profile of derivatives similar to 1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate. Researchers have investigated their potential as inhibitors of protein-protein interactions (PPIs), which are critical mediators in many disease pathways but are challenging to target with traditional small-molecule drugs. The unique structural features of this compound make it an ideal candidate for developing PPI modulators. Additionally, its ability to cross cell membranes suggests it could be useful in treating diseases that require intracellular action.

The role of computational chemistry has also been instrumental in understanding the behavior of this compound both in vitro and in silico. Molecular modeling techniques allow researchers to predict how it might interact with biological targets at an atomic level. These predictions can guide experimental efforts by highlighting key regions for modification or optimization. Furthermore, virtual screening methods enable high-throughput identification of potential drug candidates from large libraries of compounds.

In conclusion,1,1-Dimethylethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate (CAS No. 2803846-13-9) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and potential biological activities. Its combination of structural elements—such as the dimethyl tert-butyl group, bromo-substituted pyrazine ring, and methylcarbamate moiety—makes it a versatile intermediate for drug discovery efforts aimed at treating various diseases.

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